![molecular formula C11H17NO2 B2791102 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone CAS No. 91459-09-5](/img/structure/B2791102.png)
1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone, also known as HPPME, is a chemical compound that has shown potential in various scientific research applications. HPPME is a pyrrole derivative that has been synthesized using a specific method, which will be discussed in The purpose of this paper is to provide an overview of HPPME, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone involves the reaction of 1,2-dimethylpyrrole with 3-chloropropanol followed by oxidation of the resulting alcohol to form the target compound.
Starting Materials
1,2-dimethylpyrrole, 3-chloropropanol, Sodium hydroxide, Sodium hypochlorite, Acetic acid, Wate
Reaction
Step 1: 1,2-dimethylpyrrole is reacted with 3-chloropropanol in the presence of sodium hydroxide to form 1-[5-(3-chloropropyl)-1,2-dimethylpyrrol-3-yl]ethanone., Step 2: The resulting product from step 1 is then oxidized using sodium hypochlorite in the presence of acetic acid to form 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone., Step 3: The final product is isolated and purified using standard techniques such as column chromatography or recrystallization.
Mechanism Of Action
The mechanism of action of 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone is not fully understood, but studies suggest that it may inhibit the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has been shown to have various biochemical and physiological effects, including but not limited to, reducing oxidative stress, inhibiting inflammation, and inducing apoptosis in cancer cells. 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has also been shown to have minimal toxicity in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone in lab experiments is its ability to inhibit cancer cell growth, which makes it a potential candidate for anti-cancer drug development. Another advantage is its minimal toxicity in animal models. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone research, including but not limited to, further elucidation of its mechanism of action, optimization of its therapeutic potential, and development of 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone analogs with improved properties. 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone research may also lead to the development of novel anti-cancer drugs and anti-inflammatory agents.
Conclusion:
In conclusion, 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone is a pyrrole derivative that has shown potential in various scientific research applications, including anti-tumor activity, anti-inflammatory activity, and anti-oxidant activity. 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has been synthesized using a one-pot, three-step method and has minimal toxicity in animal models. Although the mechanism of action of 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone is not fully understood, studies suggest that it may inhibit the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. There are several future directions for 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone research, which may lead to the development of novel anti-cancer drugs and anti-inflammatory agents.
Scientific Research Applications
1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has shown potential in various scientific research applications, including but not limited to, anti-tumor activity, anti-inflammatory activity, and anti-oxidant activity. Studies have shown that 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has the ability to inhibit the growth of cancer cells in vitro and in vivo. 1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone has also been shown to reduce inflammation and oxidative stress in animal models.
properties
IUPAC Name |
1-[5-(3-hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-11(9(2)14)7-10(12(8)3)5-4-6-13/h7,13H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKHDPZJNTUHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)CCCO)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone | |
CAS RN |
91459-09-5 |
Source


|
| Record name | 1-[5-(3-hydroxypropyl)-1,2-dimethyl-1H-pyrrol-3-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol](/img/structure/B2791019.png)
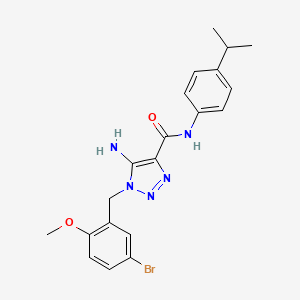
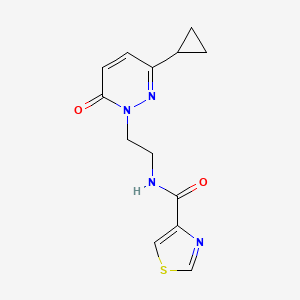
![(3-Cyclopropyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methanamine](/img/structure/B2791023.png)
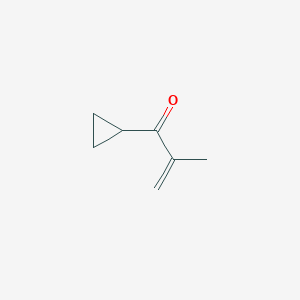
![4-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2791027.png)
![4-cyano-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2791028.png)
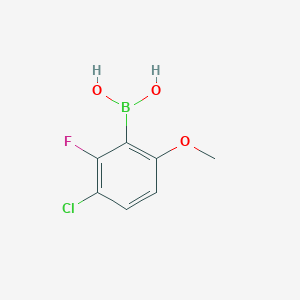
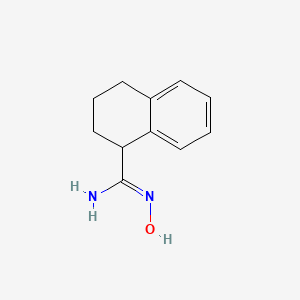
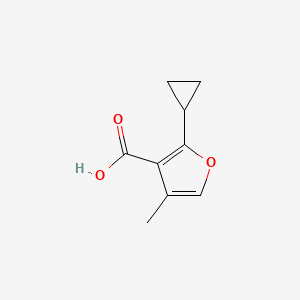
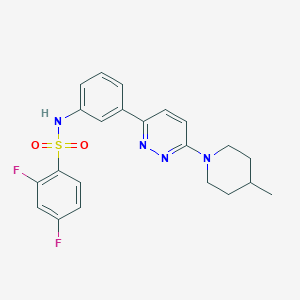
![Benzo[d][1,3]dioxol-5-yl(3-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)methanone](/img/structure/B2791037.png)
![Ethyl 2-(2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2791040.png)
![benzyl 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B2791041.png)